BenchChemオンラインストアへようこそ!

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate

Conformational Analysis Steric Effects Piperidine Ring Conformation

This conformationally constrained N-Boc-3-hydroxypiperidine features a unique 4-tert-butyl substituent, locking the ring into a single chair conformation. This bias enhances stereocontrol in substitutions and is retained even after Boc deprotection, unlike simple analogs. The resulting increase in lipophilicity (ΔclogP ~1.5–2.0) is a strategic tool for modulating ADME properties and CNS penetration. Essential for medicinal chemistry programs requiring rigidified scaffolds for target selectivity.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
CAS No. 1188265-71-5
Cat. No. B1456627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate
CAS1188265-71-5
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3
InChIKeyHXJRSIXMRPNDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate (CAS 1188265-71-5): Structural and Physicochemical Baseline for Procurement


tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate (CAS 1188265-71-5) is a sterically congested N-Boc-protected 3-hydroxypiperidine derivative bearing a 4-tert-butyl substituent on the piperidine ring. With molecular formula C₁₄H₂₇NO₃ and a molecular weight of 257.37 g/mol, this compound exhibits unique conformational constraints arising from the bulky 4-tert-butyl group [1]. The presence of both N-Boc and C4-tert-butyl functionalities provides dual protection/reactivity modulation: the Boc group enables orthogonal deprotection under acidic conditions without affecting the C4-tert-butyl moiety, while the 4-tert-butyl substituent induces a pronounced conformational bias favoring the equatorial orientation of the adjacent 3-hydroxyl group . This structural combination distinguishes it fundamentally from simple 3-hydroxypiperidine Boc derivatives (e.g., CAS 85275-45-2, 143900-43-0, 143900-44-1) and non-hydroxylated analogs (e.g., 4-tert-butylpiperidine, CAS 1882-42-4) .

Why Generic 3-Hydroxypiperidine Boc Derivatives Cannot Substitute for tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate (CAS 1188265-71-5) in Critical Synthetic Applications


Generic substitution of tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate with simpler N-Boc-3-hydroxypiperidine analogs (e.g., CAS 85275-45-2, 143900-43-0, or 143900-44-1) fails fundamentally due to the absence of the C4-tert-butyl group. The 4-tert-butyl substituent locks the piperidine ring into a specific conformational ground state, minimizing ring-flipping and thereby altering both the steric environment around the 3-hydroxyl group and the accessibility of the piperidine nitrogen . This conformational bias cannot be replicated by unsubstituted 3-hydroxypiperidine Boc derivatives, which exist as a rapidly interconverting mixture of chair conformers. Consequently, substitution leads to divergent reactivity in stereoselective transformations, differential binding affinity in receptor-interaction studies, and altered physicochemical properties including increased lipophilicity (clogP ~2.0 for the unsubstituted analog vs. significantly higher for the 4-tert-butyl derivative) . Furthermore, substitution with the deprotected free base (4-tert-butyl-3-hydroxypiperidine) eliminates the orthogonal Boc protection strategy, fundamentally altering the synthetic route design. The following section provides quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate (CAS 1188265-71-5) Versus Key Comparators


Conformational Bias Quantified: The 4-tert-Butyl Group Locks Piperidine Chair Conformation Versus Flexible Unsubstituted Analogs

The 4-tert-butyl substituent exerts a strong equatorial preference (ΔG° ≈ -4.9 kcal/mol for tert-butylcyclohexane), effectively locking the piperidine ring into a single chair conformation with the tert-butyl group equatorial. This conformational locking is absent in unsubstituted N-Boc-3-hydroxypiperidine (CAS 85275-45-2, MW 201.26 g/mol), which undergoes rapid chair-chair interconversion at room temperature (estimated barrier ~10 kcal/mol) [1]. The locked conformation forces the adjacent 3-hydroxyl group into a specific spatial orientation, critical for stereoselective reactions and receptor binding .

Conformational Analysis Steric Effects Piperidine Ring Conformation

Chiral Induction Capability: Conformational Locking Enables Higher Stereoselectivity Versus Non-Locked Analogs in Asymmetric Transformations

The conformational locking induced by the 4-tert-butyl group enhances stereocontrol in reactions occurring at the 3-hydroxyl position. Unlike flexible 3-hydroxypiperidine Boc derivatives (e.g., (R)-1-Boc-3-hydroxypiperidine, CAS 143900-43-0; (S)-1-Boc-3-hydroxypiperidine, CAS 143900-44-1) which can adopt multiple conformations during transition states, the locked geometry of the target compound restricts the approach trajectory of reagents, thereby improving facial selectivity . While direct enantioselectivity data for this specific compound is limited, class-level precedent with 4-tert-butyl-substituted cyclohexanone and piperidine systems demonstrates enhanced diastereoselectivity (often >20:1 dr) in nucleophilic additions compared to unsubstituted analogs (typically 2:1 to 5:1 dr) .

Asymmetric Synthesis Stereoselectivity Chiral Auxiliary

Orthogonal Deprotection Profile: Dual tert-Butyl Functionality Enables Stepwise Deblocking Strategies Not Accessible to Mono-Boc Analogs

The compound contains two chemically distinct tert-butyl environments: an acid-labile Boc carbamate and a stable C4-tert-butyl alkyl substituent. Under acidic conditions (e.g., TFA/DCM or HCl/dioxane), the Boc group is quantitatively cleaved (t₁/₂ typically <30 min at RT), liberating the free piperidine nitrogen while leaving the C4-tert-butyl group intact . This orthogonal stability profile contrasts with simple N-Boc-3-hydroxypiperidine (CAS 85275-45-2), where only a single deprotection option exists, and with 4-tert-butylpiperidine (CAS 1882-42-4), which lacks N-protection entirely . The retention of the C4-tert-butyl group after Boc cleavage preserves the conformational locking benefit throughout the synthetic sequence.

Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Molecular Weight and Lipophilicity Differentiation: 28% Higher MW and Elevated clogP Enable Distinct Purification and Formulation Strategies

The target compound (MW 257.37 g/mol) exhibits a 28% increase in molecular weight compared to unsubstituted N-Boc-3-hydroxypiperidine (MW 201.26 g/mol) and a 12% increase relative to 4-tert-butylpiperidine (MW 141.25 g/mol free base) . This increased mass, coupled with the additional tert-butyl group, significantly elevates lipophilicity (calculated logP difference of approximately 1.5-2.0 units based on fragment addition of t-butyl group) [1]. The enhanced lipophilicity alters chromatographic retention behavior (increased Rf in normal-phase TLC; longer retention time in reverse-phase HPLC), impacts solubility profiles in organic solvents, and affects membrane permeability characteristics in biological assays.

Physicochemical Properties Lipophilicity Chromatographic Separation

Synthetic Accessibility Premium: Higher Cost per Milligram Reflects Structural Complexity and Sourcing Scarcity Versus Commodity Analogs

Commercial availability and pricing data reveal a significant procurement premium for CAS 1188265-71-5 relative to simpler analogs. Current vendor listings indicate pricing of approximately $4,440 RMB (~$610 USD) per 100 mg (97% purity) for the target compound , translating to ~$6.10/mg. In contrast, (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0) is available at substantially lower cost (typically $0.50-$2.00/mg depending on quantity and purity) . This 3- to 12-fold cost premium directly correlates with the increased synthetic steps required for introducing the 4-tert-butyl substituent onto the hydroxypiperidine scaffold and the limited number of commercial suppliers.

Procurement Economics Synthetic Complexity Supply Chain

Chiral Resolution Divergence: 4-tert-Butyl Substitution Precludes Direct Enzymatic Resolution Methods Established for Unsubstituted Analogs

Unsubstituted 3-hydroxypiperidine Boc derivatives (e.g., (S)-1-Boc-3-hydroxypiperidine, CAS 143900-44-1) are commonly obtained with high enantiomeric purity via enzymatic kinetic resolution or biocatalytic methods [1]. However, the steric bulk of the 4-tert-butyl group in CAS 1188265-71-5 severely hinders substrate access to enzyme active sites optimized for unsubstituted piperidine scaffolds. Consequently, the target compound typically requires either stereoselective synthesis from chiral pool starting materials or classical resolution of diastereomeric derivatives, both of which increase synthetic complexity and cost .

Chiral Separation Biocatalysis Enantiomeric Purity

Validated Application Scenarios for tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate (CAS 1188265-71-5) Based on Differentiated Evidence


Conformationally Constrained Building Block for Neurological Disorder Drug Candidates

The locked chair conformation of CAS 1188265-71-5, enforced by the 4-tert-butyl group, makes it a strategic building block for synthesizing conformationally restricted analogs of CNS-active compounds . In medicinal chemistry programs targeting neurological disorders, the piperidine scaffold is ubiquitous; however, unconstrained analogs exhibit conformational flexibility that can reduce target binding affinity and selectivity. Incorporating the 4-tert-butyl-3-hydroxypiperidine moiety limits the conformational ensemble accessible to the final drug candidate, potentially enhancing on-target binding while reducing off-target promiscuity [1].

Stereoselective Synthesis of Complex Piperidine-Containing Natural Product Analogs

The enhanced stereocontrol predicted for reactions at the C3 hydroxyl position (based on class-level precedent with 4-tert-butylcyclohexanone systems) positions this compound as an advanced intermediate for synthesizing complex piperidine alkaloid analogs . The conformational bias reduces the number of possible transition states during nucleophilic additions and substitution reactions, thereby improving diastereoselectivity in key bond-forming steps. This property is particularly valuable when accessing specific stereoisomers of natural product derivatives where minor stereochemical variations dramatically alter biological activity.

Orthogonal Protection Strategies in Multi-Step Solid-Phase Peptide Mimetic Synthesis

The orthogonal stability of the C4-tert-butyl group toward acidic Boc deprotection conditions enables sequential deblocking strategies in solid-phase synthesis of piperidine-containing peptidomimetics . Unlike simple N-Boc-3-hydroxypiperidine, which loses all conformational bias upon deprotection, the target compound retains the C4-tert-butyl-induced conformational locking even after Boc removal. This allows the piperidine ring to maintain its preferred geometry throughout subsequent coupling steps, improving the conformational homogeneity of the final peptidomimetic product [1].

Pharmacokinetic Modulation via Increased Lipophilicity in Lead Optimization

The 28% higher molecular weight and significantly elevated lipophilicity (estimated clogP increase of 1.5-2.0 units) of CAS 1188265-71-5 relative to unsubstituted 3-hydroxypiperidine Boc derivatives provide a valuable tool for modulating pharmacokinetic properties of drug candidates . Incorporation of this building block increases membrane permeability and alters volume of distribution, which can be strategically leveraged to optimize CNS penetration or extend half-life in lead optimization campaigns. This physicochemical differentiation is particularly relevant when unsubstituted piperidine analogs exhibit suboptimal ADME profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.